molecular formula C12H17NO4 B13620482 (2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester

(2-Hydroxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13620482
M. Wt: 239.27 g/mol
InChI Key: DAROFTAMIVASBZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in peptide synthesis and other complex organic transformations .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their function and regulation .

Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The carbamate group can be hydrolyzed in vivo to release the active amine, making it a useful strategy for drug delivery .

Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the production of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The carbamate group can be hydrolyzed by esterases or other enzymes, releasing the active amine, which can then exert its biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxy-3-(4-methoxyphenyl)methoxypropyl)carbamate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl N-(2-hydroxy-4-methoxyphenyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can participate in various chemical interactions.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(16-4)7-10(9)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

DAROFTAMIVASBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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